2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Phosphomolybdic Acid Promoted Synthesis
Phosphomolybdic acid has been utilized to promote the Kabachnik–Fields reaction, leading to the efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde. This method presents a simple and efficient way to synthesize derivatives related to the specified compound, offering good to excellent yields with short reaction times (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
Antihypertensive Activity
A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which may include structural analogues of the compound , was prepared and evaluated for antihypertensive activity. Some of these compounds notably lowered blood pressure in spontaneously hypertensive rats in a gradual and sustained manner at oral doses of 10-50 mg/kg, indicating their potential in antihypertensive drug development (L. Bennett et al., 1981).
Structural Characterization
The crystal structure of cyprodinil, an anilinopyrimidine fungicide, provides insight into the structural aspects of compounds with a similar base structure. This study contributes to understanding the spatial arrangement and potential interactions of such compounds, which could be useful for designing new fungicides or exploring other applications (Youngeun Jeon et al., 2015).
Synthesis of Aminopyrimidine Series
Aminopyrimidine derivatives have been synthesized and evaluated as 5-HT1A partial agonists. This research illustrates the potential of structurally similar compounds in developing novel therapeutics targeting the serotonin system, which could have implications in treating various neurological and psychiatric disorders (A. Dounay et al., 2009).
Properties
IUPAC Name |
2-cyclopropyl-N-(6-methoxypyridin-3-yl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-7-12(18-14(16-9)10-3-4-10)17-11-5-6-13(19-2)15-8-11/h5-8,10H,3-4H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMUSBUMSSJENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC3=CN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.